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Compound of Interest

Compound Name: Fuziline (Standard)

Cat. No.: B8086807

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fuziline is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii
Debx. (Fuzi). It has garnered significant attention within the scientific community for its diverse
pharmacological activities, including cardioprotective, thermogenic, and analgesic effects. This
technical guide provides a comprehensive overview of the current scientific understanding of
Fuziline, with a focus on its mechanisms of action, pharmacokinetic profile, and key
experimental data. The information presented herein is intended to serve as a valuable
resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

Fuziline is a complex diterpenoid alkaloid with the following properties:

Property Value Source
Chemical Formula C24H39NO7 --INVALID-LINK--
Molecular Weight 453.6 g/mol --INVALID-LINK--
CAS Number 80665-72-1 --INVALID-LINK--
Appearance Solid powder N/A

Purity >95% (commercially available)  N/A
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Mechanism of Action
Fuziline exerts its pharmacological effects through multiple signaling pathways. The two
primary mechanisms that have been elucidated are the activation of 3-adrenergic receptors

and the inhibition of endoplasmic reticulum stress.

B-Adrenergic Receptor Signaling Pathway

Fuziline acts as a non-selective agonist of 3-adrenergic receptors (B-ARs), with demonstrated
activity at 2-ARs and B3-ARs.[1] This activation triggers a cascade of intracellular events,
primarily mediated by the canonical Gs-cAMP-PKA signaling pathway.
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Fuziline's activation of the B-adrenergic receptor signaling pathway.

Endoplasmic Reticulum Stress Inhibition

Fuziline has been shown to protect against isoproterenol-induced myocardial injury by
inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[2] This
protective effect is mediated through the PERK/elF2a/ATF4/CHOP signaling pathway.
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Fuziline's inhibition of the ER stress-induced apoptotic pathway.
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Pharmacological Effects
Cardioprotective Effects

Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It
has been shown to reduce myocardial necrosis and fibrosis and to protect cardiomyocytes from
apoptosis.

Table 1: Cardioprotective Effects of Fuziline in a Dobutamine-Induced Cardiac Injury Mouse
Model

e Control - Fuziline + p-value
(Dobutamine) Dobutamine

Troponin-I (pg/mL) 185.4+25.1 112.7 +18.9 <0.05
NLRP3 (pg/mL) 312.6 +45.3 158.9 + 33.7 <0.001
GSDMD (pg/mL) 48+0.9 21+05 <0.001
8-OHDG (ng/mL) 782+ 115 456 +9.8 <0.001
IL-1B (pg/mL) 125.3 +20.1 78.4+15.2 <0.001
GAL-3 (ng/mL) 6.2+1.1 43+0.8 <0.05

Data are presented as mean + SD.

Thermogenic Effects

Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It
stimulates thermogenesis by activating 3-adrenergic receptors, leading to increased liver
glycogenolysis and triglyceride hydrolysis.

Table 2: Thermogenic Effects of Fuziline in Mice
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Parameter Control Fuziline (15 mglkg) p-value
Rectal Temperature

. 37.1+0.3 379+04 <0.05
4

Liver Temperature

. 375+0.2 38.3+0.3 <0.01
(°C)

Brown Adipose Tissue

36.8+04 37705 <0.01

Temperature (°C)

Data are presented as mean = SD.

Pharmacokinetics

The pharmacokinetic profile of Fuziline has been characterized in rats. Following oral

administration, Fuziline exhibits moderate bioavailability and a relatively short half-life.

Table 3: Pharmacokinetic Parameters of Fuziline in Rats (Oral Administration)

Parameter 14 mgl/kg 24 mglkg 4 mgl/kg
Tmax (h) 15+05 1.8+0.6 12+04
Cmax (ng/mL) 356.7 + 89.2 589.4 +123.7 98.5+21.3
AUCO-t (ng-h/mL) 1287.6 + 345.9 2145.8 + 567.1 356.2 +98.7
t1/2 (h) 593+1.21 6.13+1.54 5.12 +1.08
Absolute N/A N/A 21.1+7.0

Bioavailability (%)

Data are presented as mean = SD.

Toxicology

Fuziline is classified as acutely toxic if swallowed or inhaled.[3] However, specific LD50 values

from peer-reviewed studies are not readily available. Further toxicological studies are

warranted to fully characterize its safety profile.
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GHS Classification:
» Acute Toxicity, Oral: Category 2[3]
o Acute Toxicity, Inhalation: Category 2[3]

Experimental Protocols
Dobutamine-Induced Cardiac Injury Model in Mice

This protocol describes the induction of cardiac injury in mice using dobutamine to evaluate the
cardioprotective effects of Fuziline.
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Experimental Setup

Male BALB/c mice
(8-10 weeks old)

Grouping:
1. Control
2. Dobutamine
3. Fuziline + Dobutamine
4, Fuziline

Pre-treatment

Procedure

Fuziline Administration

(e.g., 10 mg/kg, i.p.)

30 min later

Dobutamine Administration
(e.g., 5 mg/kg, i.p.)

!

Sacrifice and Sample Collection

(e.g., 24h post-injection)

Analysis

Serum Biomarker Analysis Histopathological Examination

(Troponin-I, CK-MB, etc.) (H&E, Masson's Trichrome)
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Workflow for the dobutamine-induced cardiac injury model.
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Isoproterenol-Induced Injury Model in H9c2
Cardiomyocytes

This protocol details the in vitro model of cardiomyocyte injury using isoproterenol (ISO) to
assess the protective mechanisms of Fuziline.[2]

¢ Cell Culture: H9c2 rat heart myoblasts are cultured in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at
37°C in a 5% CO2 humidified incubator.

» Model Induction: Cells are seeded in appropriate culture plates and allowed to adhere. The
culture medium is then replaced with DMEM containing 1% FBS and 100 uM isoproterenol
for 24-48 hours to induce injury.[2]

e Fuziline Treatment: Fuziline (at desired concentrations) is added to the culture medium 2
hours prior to the addition of isoproterenol.

e Endpoint Analysis:

o

Cell Viability: Assessed using the MTT assay.

o

Apoptosis: Determined by flow cytometry using Annexin V-FITC/PI staining.

[¢]

Oxidative Stress: Measured by detecting intracellular ROS levels using probes like DCFH-
DA.

[¢]

Western Blotting: To analyze the expression of proteins involved in the ER stress pathway
(e.g., GRP78, p-PERK, ATF4, CHOP).

Conclusion

Fuziline is a promising natural compound with multifaceted pharmacological activities,
particularly in the realms of cardiovascular protection and metabolic regulation. Its well-defined
mechanisms of action, involving the 3-adrenergic and ER stress signaling pathways, provide a
solid foundation for further investigation and potential therapeutic development. The data
summarized in this whitepaper highlight the significant potential of Fuziline and underscore the
need for continued research to fully elucidate its therapeutic applications and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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